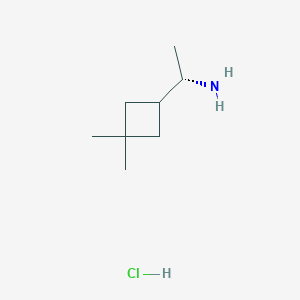

1-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

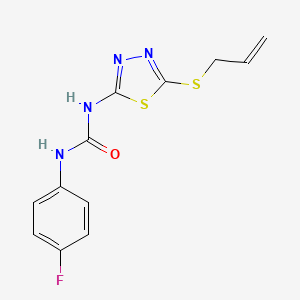

“1-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole hydrobromide” is a chemical compound that likely belongs to the class of organic compounds known as halogenated heterocycles . The “1H-pyrazole” part of the name suggests that it contains a pyrazole ring, which is a type of aromatic heterocyclic compound. The “3,5-dimethyl” indicates that there are methyl groups attached to the 3rd and 5th positions of this ring. The “1-(2-Bromoethyl)” part suggests that a 2-Bromoethyl group is attached to the 1st position of the pyrazole ring .

Applications De Recherche Scientifique

Green Synthesis Approaches

A study demonstrated a clean one-pot synthesis of tetrahydrobenzo(b)pyran derivatives using hexadecyltrimethyl ammonium bromide in aqueous media, highlighting an environmentally friendly method for synthesizing complex molecules that could be related to the broader class of pyrazole derivatives (Jin et al., 2004).

Structural Characterization

Another research focused on the solid-state structure of NH-pyrazolium hydrochlorides and hydrobromides, including those similar to 1-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole hydrobromide, through X-ray crystallography and CPMAS NMR, offering insights into the molecular and crystal structures of these compounds (Foces-Foces et al., 1997).

Anticancer Activity

The synthesis and evaluation of anticancer activity of new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole were discussed, presenting the potential therapeutic applications of pyrazole derivatives (Metwally et al., 2016).

Catalysis and Microwave Irradiation

Research on sodium bromide catalyzed one-pot synthesis of tetrahydrobenzo[b]pyrans under microwave irradiation and solvent-free conditions shows the catalytic applications of bromide salts, which could be relevant to reactions involving 1-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole hydrobromide derivatives (Devi & Bhuyan, 2004).

Kinetic and Mechanistic Studies

A kinetic study on the synthesis of 3,5-dimethyl-1-(3-phenylpropyl)-1H-pyrazole under solid–liquid phase transfer catalysis conditions with ultrasound application provides insights into the reaction mechanisms and kinetics of pyrazole formation, relevant to understanding the reactivity of 1-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole hydrobromide (Wang et al., 2015).

Propriétés

IUPAC Name |

1-(2-bromoethyl)-3,5-dimethylpyrazole;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrN2.BrH/c1-6-5-7(2)10(9-6)4-3-8;/h5H,3-4H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWVYWGHAVLYWBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCBr)C.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Br2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole hydrobromide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-Cyclohexylphenyl)-2-[(4-methoxybenzyl)amino]-4-oxobutanoic acid](/img/structure/B2837841.png)

![2-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methyl-1H-pyrazol-3-yl)-4-ethyl-5-methoxyphenol](/img/structure/B2837842.png)

![4-chloro-1-(3-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2837843.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzamide](/img/structure/B2837852.png)